molecular formula C13H16BrNO2 B2956160 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide CAS No. 1396676-55-3

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

Cat. No.: B2956160
CAS No.: 1396676-55-3
M. Wt: 298.18
InChI Key: RDWNPODFCVWVIR-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 2-position and a 3-cyclopropyl-3-hydroxypropylamine moiety at the amide nitrogen.

These attributes make it a candidate for applications in medicinal chemistry or as a directing group in metal-catalyzed C–H functionalization reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-4-2-1-3-10(11)13(17)15-8-7-12(16)9-5-6-9/h1-4,9,12,16H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWNPODFCVWVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves multiple steps, starting with the bromination of benzamide. The brominated benzamide is then reacted with 3-cyclopropyl-3-hydroxypropylamine under specific conditions to yield the final product. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxypropyl side chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C${13}$H${15}$BrNO$_2$ 298.18 Cyclopropyl, hydroxypropyl Bromine at 2-position; strained cyclopropyl group
4-Bromo-N-(2,2-dimethylpropyl)-3-hydroxybenzamide C${12}$H${16}$BrNO$_2$ 286.16 Dimethylpropyl, hydroxy Bromine at 4-position; bulky tertiary alkyl chain
3-Bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide C${16}$H${15}$BrClNO$_2$ 368.70 Chlorophenyl, hydroxypropyl Bromine at 3-position; aromatic chlorophenyl substituent
2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide C${23}$H${25}$BrNO$_3$ 443.36 Naphthyloxy, isopropyl Bromine at 2-position; bulky naphthyloxy group
2-Hexanoylamino-1-(3-carboxyphenyl)benzamide C${20}$H${22}$N$2$O$3$ 338.40 Hexanoylamino, carboxyphenyl Acylated amino group; carboxylic acid functionality

Key Observations:

  • Bromine Position: The position of bromine (2-, 3-, or 4-) affects electronic properties and steric interactions. For example, bromine at the 2-position (target compound) may influence hydrogen bonding or π-stacking in biological targets differently than at other positions.
  • However, bulkier groups like naphthyloxy () or chlorophenyl () may impede solubility.
  • Functional Groups: Hydroxypropyl and carboxyphenyl groups () can participate in hydrogen bonding, whereas cyclopropyl and dimethylpropyl groups primarily contribute to lipophilicity.

Biological Activity

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom substituted at the second position of the benzamide ring, with a cyclopropyl group linked to a hydroxypropyl moiety. This unique structure contributes to its biological activity, particularly in cancer research and antimicrobial studies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in Molt-3 leukemia cells, with IC50 values indicating potent activity at low concentrations (below 6.5 µM) against multiple solid tumor cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Molt-3<6.5Induces apoptosis
A549 (Lung)5.0Cell cycle arrest
MCF-7 (Breast)4.8Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been noted to cause S-phase arrest in cancer cells, disrupting their proliferation .
  • Antimicrobial Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

Recent investigations into the pharmacological profile of this compound have highlighted its potential as a lead candidate for drug development:

  • Study on Cancer Cell Lines : A systematic evaluation of various derivatives of benzamide compounds revealed that modifications at the bromine position significantly enhance cytotoxicity against leukemia and solid tumor lines .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside traditional antibiotics, demonstrating superior efficacy against resistant strains of bacteria, suggesting its role as a novel therapeutic agent.

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